
N-Dodecyl-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N-nitrosourea is a member of the nitrosourea family, which is known for its significant antitumor properties These compounds are characterized by their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecyl-N-nitrosourea can be synthesized through the reaction of dodecylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Dodecylamine: The nitrous acid is then reacted with dodecylamine to form this compound.
The reaction conditions usually involve maintaining a low temperature to prevent the decomposition of nitrous acid and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces nitroso compounds.
Reduction: Produces primary amines.
Substitution: Produces various substituted ureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing nitroso groups.
Biology: Studied for its mutagenic properties and its ability to induce specific genetic mutations.
Medicine: Investigated for its potential as an antitumor agent, particularly in brain cancer treatment due to its ability to cross the blood-brain barrier.
Industry: Used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N-nitrosourea involves its ability to alkylate DNA. This alkylation leads to the formation of cross-links in the DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include:
DNA Alkylation: Formation of covalent bonds with DNA bases.
Inhibition of DNA Repair Enzymes: The alkylated DNA is not easily repaired, leading to apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-Dodecyl-N-nitrosourea can be compared with other nitrosoureas such as:
Carmustine (BCNU): Known for its use in treating brain tumors.
Lomustine (CCNU): Another nitrosourea used in chemotherapy.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts different physicochemical properties compared to other nitrosoureas. This structural difference can influence its solubility, reactivity, and biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
63592-24-5 |
|---|---|
Molekularformel |
C13H27N3O2 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
1-dodecyl-1-nitrosourea |
InChI |
InChI=1S/C13H27N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-18)13(14)17/h2-12H2,1H3,(H2,14,17) |
InChI-Schlüssel |
AZJCZIYMYBKLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


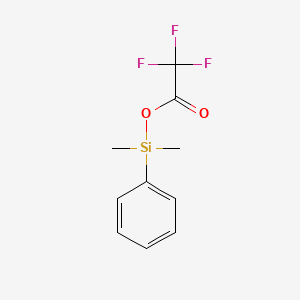
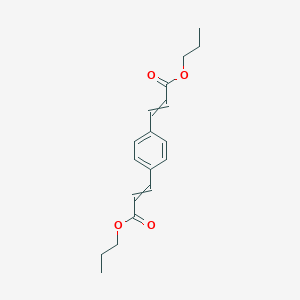
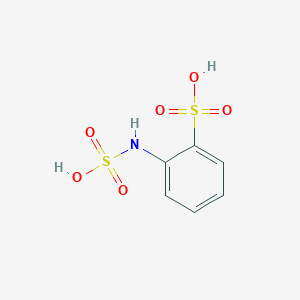
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
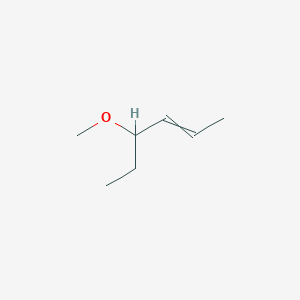
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
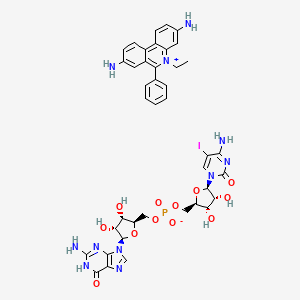
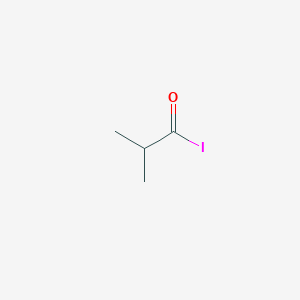
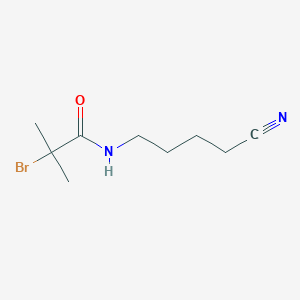

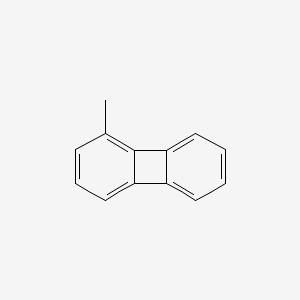
![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
